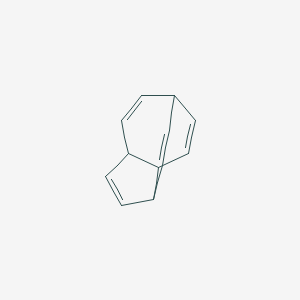
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-, also known as 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-, is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1,6-ethenoazulene exhibit significant antimicrobial properties. For instance, studies on synthesized compounds related to this structure have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of functional groups in these derivatives enhances their biological activity.
Case Study: Antimicrobial Derivatives
A study synthesized several derivatives based on the azulene framework and evaluated their antimicrobial effectiveness. Specific compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future therapeutic agents against tuberculosis .
Material Science
Polymeric Applications
The unique structural characteristics of 1,6-ethenoazulene have made it a candidate for developing novel polymeric materials. Its ability to undergo polymerization can lead to materials with enhanced thermal and mechanical properties. Research into its polymeric forms is ongoing to explore applications in coatings and composites.
Organic Synthesis
Synthetic Pathways
1,6-Ethenoazulene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations that can yield complex organic molecules. For example, reactions involving this compound can lead to the formation of new carbon-carbon bonds through cycloaddition reactions.
Case Study: Synthesis of Novel Compounds
In one study, the synthesis of new derivatives from 1,6-ethenoazulene was achieved through electrophilic aromatic substitution reactions. These compounds were characterized using techniques such as NMR and IR spectroscopy to confirm their structures .
Data Summary Table
Eigenschaften
CAS-Nummer |
15991-78-3 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
tricyclo[5.3.2.04,8]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C12H12/c1-4-10-6-7-11-5-2-9(1)3-8-12(10)11/h1-12H |
InChI-Schlüssel |
PSJQPLRDBCYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Kanonische SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Synonyme |
1,3a,6,8a-Tetrahydro-1,6-ethenoazulene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















